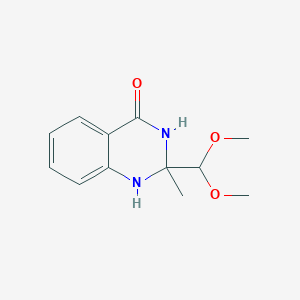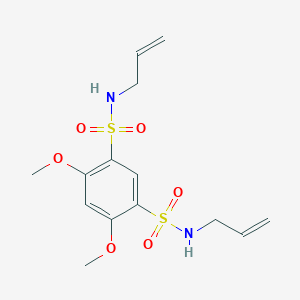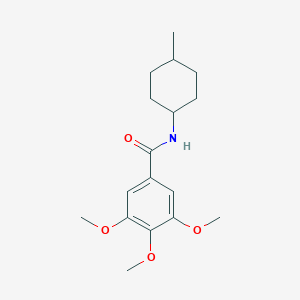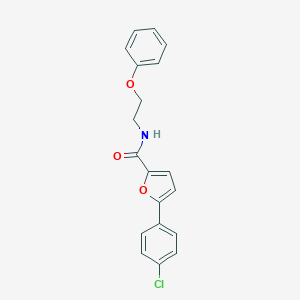
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound with a unique structure that includes a quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a quinazolinone derivative with dimethoxymethyl reagents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality material. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl derivatives.
科学研究应用
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(Dimethoxymethyl)phenol
- 2,2-Dimethylchromans
- 2,6-Dimethoxyphenol
Comparison
Compared to similar compounds, 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has unique structural features that contribute to its distinct chemical and biological properties. Its quinazolinone core and dimethoxymethyl groups provide a versatile platform for chemical modifications, making it a valuable compound for various applications.
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27g/mol |
IUPAC 名称 |
2-(dimethoxymethyl)-2-methyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H16N2O3/c1-12(11(16-2)17-3)13-9-7-5-4-6-8(9)10(15)14-12/h4-7,11,13H,1-3H3,(H,14,15) |
InChI 键 |
JEAGXAUBNMIHLO-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(OC)OC |
规范 SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine](/img/structure/B496727.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B496728.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B496729.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B496730.png)
![4-(morpholin-4-ylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B496731.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B496732.png)
![2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B496733.png)
![N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide](/img/structure/B496734.png)

![N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496740.png)
![N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B496741.png)
![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)

